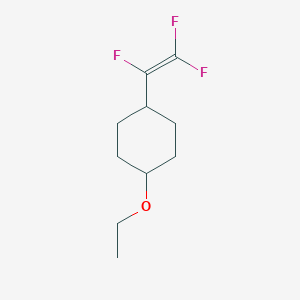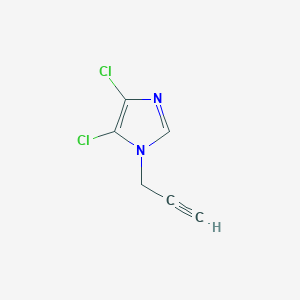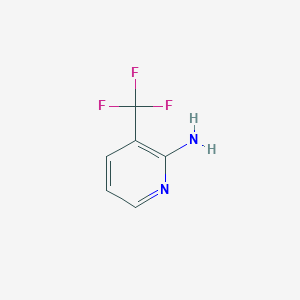
2-氨基-3-(三氟甲基)吡啶
概述
描述
2-Amino-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H5F3N2 It is a derivative of pyridine, characterized by the presence of an amino group at the second position and a trifluoromethyl group at the third position on the pyridine ring
科学研究应用
2-Amino-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
作用机制
Target of Action
2-Amino-3-(trifluoromethyl)pyridine (2A3TMP) is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used as an intermediate in the synthesis of several crop-protection products . The primary targets of 2A3TMP are pests in the agricultural industry .
Mode of Action
It is known that the compound’s biological activities are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that the compound is used in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is used in the synthesis of various organic compounds, including those used in the agrochemical and pharmaceutical industries .
Result of Action
The result of 2A3TMP’s action is the production of various compounds used in the agrochemical and pharmaceutical industries . For example, it is used in the synthesis of fluazifop-butyl, a compound used for the protection of crops from pests .
安全和危害
未来方向
生化分析
Biochemical Properties
It is known that the trifluoromethyl group in the pyridine ring can influence the biological activities and physical properties of compounds . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .
Cellular Effects
Trifluoromethylpyridine derivatives are known to have significant effects on cells, particularly in the context of crop protection from pests .
Molecular Mechanism
It is known that the trifluoromethyl group can influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that trifluoromethylpyridine derivatives can be involved in various metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(trifluoromethyl)pyridine typically involves the nucleophilic substitution of 2-chloro-3-(trifluoromethyl)pyridine with ammonia. This reaction is carried out under controlled conditions to ensure high yield and purity of the product . Another method involves the diazotization of 2-amino-3-hydroxypyridine followed by fluorination .
Industrial Production Methods: In industrial settings, the production of 2-Amino-3-(trifluoromethyl)pyridine often employs high-temperature vapor-phase reactions with transition metal-based catalysts such as iron fluoride . This method allows for efficient and scalable production, making it suitable for large-scale applications.
化学反应分析
Types of Reactions: 2-Amino-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Ammonia or other nucleophiles under controlled temperature and pressure.
Oxidation: Oxidizing agents such as potassium permanganate.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products:
Substituted Pyridines: Various substituted pyridines depending on the nucleophile used.
Oxidized Products: Compounds with additional oxygen functionalities.
Coupled Products: Complex organic molecules with extended carbon chains.
相似化合物的比较
2-Amino-3-methylpyridine: Similar structure but lacks the trifluoromethyl group.
2-Amino-3-chloropyridine: Contains a chlorine atom instead of the trifluoromethyl group.
3-Amino-2-(trifluoromethyl)pyridine: Positional isomer with the amino and trifluoromethyl groups swapped.
Uniqueness: 2-Amino-3-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications .
属性
IUPAC Name |
3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-6(8,9)4-2-1-3-11-5(4)10/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOWJQMFMXHLQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375413 | |
| Record name | 2-Amino-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183610-70-0 | |
| Record name | 2-Amino-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-3-(TRIFLUOROMETHYL)PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-amino-3-(trifluoromethyl)pyridine contribute to the unique properties of the diruthenium complex described in the research?
A1: 2-amino-3-(trifluoromethyl)pyridine acts as a ligand in the diruthenium complex [Ru2(amtfmp)4Cl2] []. The specific arrangement of this ligand around the diruthenium core contributes to the complex's intense near-infrared (NIR) and visible light absorption properties []. This absorption behavior arises from ligand-to-metal charge transfer (LMCT) and d-d transitions within the complex [].
Q2: What makes the diruthenium complex featuring 2-amino-3-(trifluoromethyl)pyridine potentially useful for electrochromic applications?
A2: The diruthenium complex exhibits reversible electrochromism, changing color from deep-blue to pink upon one-electron reduction []. This color change is due to the switching "on" and "off" of specific LMCT and d-d absorption bands in response to the applied voltage or chemical reduction []. The reversibility of this process, coupled with the dramatic color change, makes this complex a potential candidate for electrochromic devices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

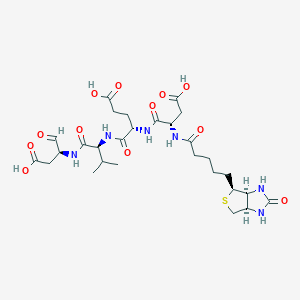

![7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol](/img/structure/B70596.png)
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-3-fluoro-3H-diazirene](/img/structure/B70600.png)

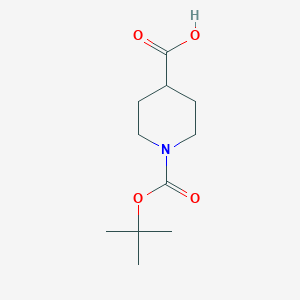
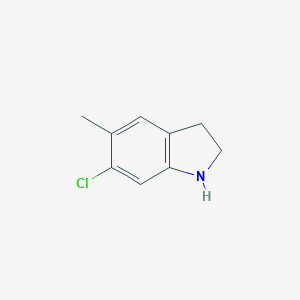
![Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate](/img/structure/B70611.png)
![(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one](/img/structure/B70613.png)
![5,7-dihydroxy-3-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B70615.png)
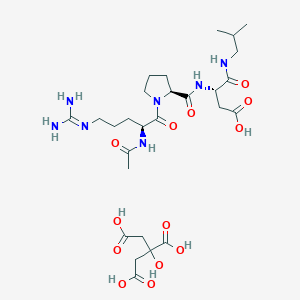
![6-Fluoropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B70618.png)
